

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Aminoterephthalate

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Compound of Interest

Compound Name: *Dimethyl aminoterephthalate*

Cat. No.: *B151837*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **dimethyl aminoterephthalate**, a key intermediate in the production of various industrial chemicals, including dyes and pharmaceuticals.^[1] This document details the prevalent synthetic methodologies, thorough characterization data, and experimental protocols to assist researchers and professionals in the field.

Synthesis of Dimethyl Aminoterephthalate

The primary and most common method for the synthesis of **dimethyl aminoterephthalate** is the reduction of dimethyl 2-nitroterephthalate. This transformation can be achieved through several reduction methods, with catalytic hydrogenation and metal-based reductions being the most frequently employed.

A prevalent synthesis route involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by a reduction of the nitro group to an amine.^[2]

1.1. Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and clean method for the reduction of the nitro group. This process typically involves reacting dimethyl nitroterephthalate with hydrogen gas in the presence of a noble metal catalyst.

Experimental Protocol: Catalytic Hydrogenation[1]

- Preparation: Dissolve dimethyl nitroterephthalate in isopropanol.
- Reaction Setup: Transfer the solution to a hydrogenation kettle and add a precious metal catalyst. The catalyst consumption is typically 0.05%-20% of the raw material's weight.
- Hydrogenation: Introduce hydrogen gas into the kettle. The reaction is carried out at a temperature of 80-100°C and a pressure of 0.3-2.5 MPa.
- Work-up: Upon completion of the reaction, the catalyst is leached out.
- Isolation: The product is obtained through cooling, crystallization, centrifugation, and drying.

This method boasts a raw material conversion rate of 100%, yielding a white powder product with a chromatographic purity of 99% or higher and a yield of 95% or more.[1]

1.2. Iron Powder Reduction

Reduction using iron powder in the presence of an acid or a salt like ammonium chloride is a classic and effective method.

Experimental Protocol: Iron Powder Reduction[2][3]

- Reaction Setup: In a flask, prepare a 1:1 (v/v) solution of ethanol and water. Add ammonium chloride (2.3 g) and iron powder (2.3 g) to this solution (50 ml). Heat the mixture to reflux with stirring for 30 minutes.
- Addition of Starting Material: Dissolve dimethyl 2-nitroterephthalate (10.0 g) in ethanol (25 ml). Add this solution dropwise to the refluxing reaction mixture.
- Reaction Monitoring: Continue the reaction at reflux for 30 minutes after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through celite. Wash the filter cake with ethanol.

- **Extraction:** Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution. Extract the aqueous phase twice with ethyl acetate (50 ml each).
- **Isolation:** Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

This protocol has been reported to yield 8.7 g of dimethyl 2-aminoterephthalate, which corresponds to a yield of 99.1%.[\[2\]](#)[\[3\]](#)

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **dimethyl aminoterephthalate**.

2.1. Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[3] [4] [5]
Molecular Weight	209.20 g/mol	[3] [4] [5]
Melting Point	127-130 °C	[4]
130-131 °C	[2]	
134 °C	[6]	
Appearance	White powder or crystals	[1] [4]
Beige or yellow to light green to brownish powder	[4]	
Solubility	Insoluble in water	[4]

2.2. Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of the compound.

Technique	Data	Reference
^1H NMR	(d_6 -DMSO, 400MHz): δ 7.80 (1H, d, $J=8.8$), 7.45 (1H, s), 7.05 (1H, d, $J=8.8$), 6.87 (2H, br), 3.84 (3H, s), 3.82 (3H, s)	[2]
IR Spectroscopy	Available spectra can be found on chemical databases such as ChemicalBook.	[7]
Mass Spectrometry	Available spectra can be found on databases like NIST Mass Spectrometry Data Center.	[5]
^{13}C NMR	Available spectra can be found on chemical databases such as ChemicalBook.	[7]

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis of **dimethyl aminoterephthalate** via the reduction of dimethyl 2-nitroterephthalate followed by purification is illustrated below.

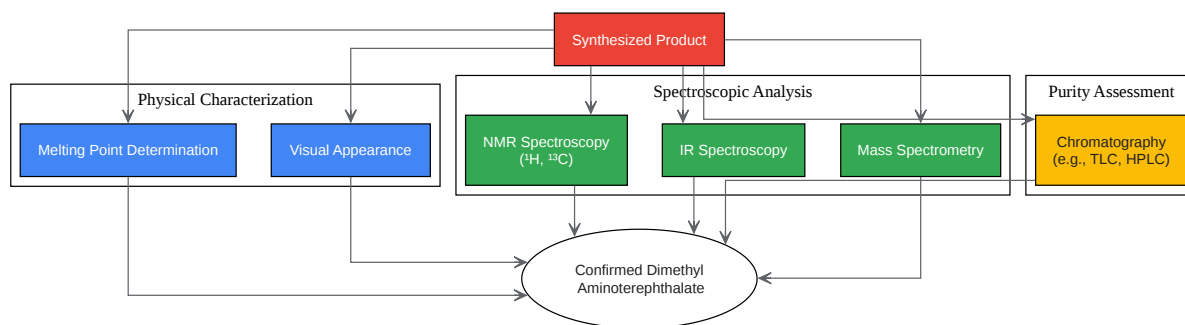


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Caption: General workflow for the synthesis and purification of **dimethyl aminoterephthalate**.

Logical Relationship of Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound to confirm its identity and purity.



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Caption: Logical workflow for the characterization and purity assessment of the final product.

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